4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a fluorobenzoyl group, a morpholine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Fluorobenzoyl Intermediate: This step involves the reaction of 4-fluorobenzoic acid with appropriate reagents to form the fluorobenzoyl intermediate.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where the fluorobenzoyl intermediate reacts with morpholine.
Formation of the Thiophene Ring: The thiophene ring is introduced through a cyclization reaction involving suitable thiophene precursors.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may yield simpler, reduced forms of the compound.
Scientific Research Applications
4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound could be investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one include:
4-(4-fluorobenzoyl)morpholine: A compound with a similar fluorobenzoyl and morpholine structure.
Methyl-di-morpholin-4-yl-thiophen-2-yl-phosphonium iodide: A compound with a similar thiophene and morpholine structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c22-15-5-3-14(4-6-15)19(25)17-18(16-2-1-13-29-16)24(21(27)20(17)26)8-7-23-9-11-28-12-10-23/h1-6,13,18,25H,7-12H2/b19-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUCELZOJNAESX-HTXNQAPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCN2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.